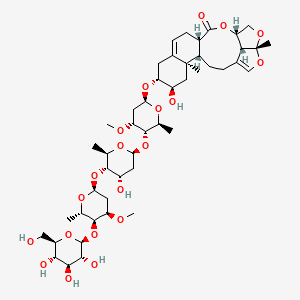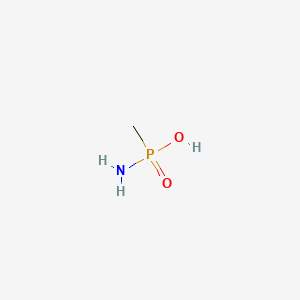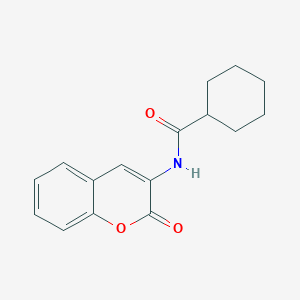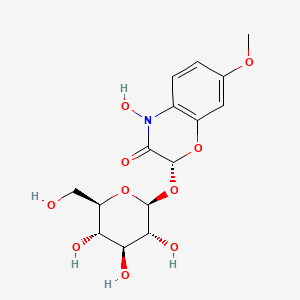![molecular formula C20H22N4OS2 B1225871 2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1225871.png)
2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-propyl-4-quinazolinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a member of quinazolines.
Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
Research into derivatives of benzothiazole and quinazolinone, similar to the chemical structure , has shown promising analgesic and anti-inflammatory properties. For instance, studies have demonstrated that certain benzothiazole and oxadiazole derivatives exhibit notable analgesic and anti-inflammatory activities, indicating potential therapeutic applications in pain management and inflammation treatment (Santagati et al., 1994).
Antitumor and Anticancer Activity
Compounds structurally related to the specified chemical have shown considerable anticancer activities. A study highlighted that certain N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings demonstrated significant antitumor activity against a variety of human tumor cell lines (Yurttaş et al., 2015). Additionally, other research has identified certain quinazolinone derivatives as potential anticancer agents, showing activity against a range of cancer cell lines (Mohamed et al., 2016).
Antimicrobial and Antibacterial Effects
Benzothiazole derivatives, similar to the chemical in focus, have been evaluated for their antibacterial and antifungal properties. Research has shown that some of these derivatives possess effective antimicrobial activities against various pathogens, suggesting their potential use in combating infectious diseases (Tang et al., 2019).
Corrosion Inhibition
Studies have also explored the use of benzothiazole derivatives in the field of corrosion inhibition. Certain derivatives have been found to exhibit inhibitory effects against steel corrosion in acidic environments, indicating their potential application in industrial corrosion protection (Hu et al., 2016).
properties
Molecular Formula |
C20H22N4OS2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(2-propylquinazolin-4-yl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H22N4OS2/c1-2-7-17-21-14-9-4-3-8-13(14)19(23-17)26-12-18(25)24-20-22-15-10-5-6-11-16(15)27-20/h3-4,8-9H,2,5-7,10-12H2,1H3,(H,22,24,25) |
InChI Key |
WKKOBEPTXJLDBD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4 |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=N1)SCC(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,12R)-16-Methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.7.1.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaen-15-ol](/img/structure/B1225788.png)

![3-Methyl-1-(3-propan-2-yloxypropylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B1225793.png)
![2-Methyl-1-[1,3,7,9-tetrahydroxy-4,6-dimethyl-8-(2-methyl-1-oxobutyl)-2-dibenzofuranyl]-1-butanone](/img/structure/B1225795.png)

![2-(4-Methoxyphenyl)acetic acid [2-[4-[(4-ethoxyanilino)-oxomethyl]anilino]-2-oxoethyl] ester](/img/structure/B1225799.png)
![1-[3-[(2-Methoxyphenyl)sulfamoyl]-4-(1-piperidinyl)phenyl]-3-(3-methylphenyl)urea](/img/structure/B1225800.png)
![N-(1,1-dioxo-3-thiolanyl)-N-ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225801.png)
![N-[6-amino-2,4-dioxo-1-(phenylmethyl)-5-pyrimidinyl]-N-ethyl-2-(2-methyl-2,3-dihydroindol-1-yl)acetamide](/img/structure/B1225802.png)
![1-butyl-1-methyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1225803.png)
![2-phenyl-1H-imidazo[4,5-b]phenazine](/img/structure/B1225804.png)


